molecular formula C10H14N2OS2 B4329148 3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile

3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile

Cat. No. B4329148
M. Wt: 242.4 g/mol
InChI Key: IBBRBPFBCIRABE-UHFFFAOYSA-N
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Description

3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile, also known as ITC-597, is a synthetic compound that has shown potential for use in the treatment of various diseases. Its unique chemical structure makes it an attractive target for research into its potential uses and mechanisms of action.

Mechanism of Action

The exact mechanism of action of 3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and cytokines that are involved in the inflammatory response. This leads to a reduction in inflammation and associated symptoms.
Biochemical and Physiological Effects:
3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of certain enzymes and cytokines, as well as a reduction in inflammation. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile for lab experiments is its unique chemical structure, which makes it an attractive target for research into its potential uses and mechanisms of action. However, there are also limitations to its use, including the need for specialized equipment and expertise in its synthesis and handling.

Future Directions

There are a number of potential future directions for research into 3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile. These include further investigation into its mechanisms of action, as well as its potential use in the treatment of other inflammatory conditions. Additionally, research could be conducted into the development of new synthetic compounds based on the structure of 3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile, with the aim of improving its efficacy and reducing any potential side effects.
In conclusion, 3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile is a synthetic compound that has shown potential for use in the treatment of various diseases. Its unique chemical structure and anti-inflammatory properties make it an attractive target for research into its potential uses and mechanisms of action. While there are limitations to its use, there are also a number of potential future directions for research into this compound and related compounds.

Scientific Research Applications

3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile has been the subject of numerous scientific studies, with researchers investigating its potential use in the treatment of various diseases. Studies have shown that 3-isopropoxy-5-(isopropylthio)isothiazole-4-carbonitrile has anti-inflammatory properties and may be effective in the treatment of conditions such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

3-propan-2-yloxy-5-propan-2-ylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS2/c1-6(2)13-9-8(5-11)10(15-12-9)14-7(3)4/h6-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBRBPFBCIRABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NSC(=C1C#N)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yloxy)-5-(propan-2-ylsulfanyl)-1,2-thiazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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